FSLLRY-NH2

Description

Properties

IUPAC Name |

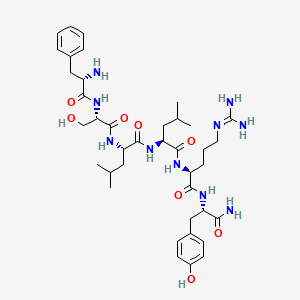

(2S)-N-[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H60N10O8/c1-22(2)17-30(36(55)45-28(11-8-16-44-39(42)43)35(54)46-29(33(41)52)20-25-12-14-26(51)15-13-25)47-37(56)31(18-23(3)4)48-38(57)32(21-50)49-34(53)27(40)19-24-9-6-5-7-10-24/h5-7,9-10,12-15,22-23,27-32,50-51H,8,11,16-21,40H2,1-4H3,(H2,41,52)(H,45,55)(H,46,54)(H,47,56)(H,48,57)(H,49,53)(H4,42,43,44)/t27-,28-,29-,30-,31-,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMSCNWHRNILNRJ-JNRWAQIZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H60N10O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

797.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Dichotomous Role of FSLLRY-NH2: A Technical Guide to its Mechanism of Action

For Immediate Release

This technical guide provides an in-depth analysis of the molecular mechanism of action of the synthetic peptide FSLLRY-NH2. Primarily recognized as a competitive antagonist of Protease-Activated Receptor 2 (PAR2), recent evidence has unveiled a surprising agonistic activity on Mas-related G protein-coupled Receptor C11 (MrgprC11) and its human ortholog, MRGPRX1. This dual functionality positions this compound as a complex signaling modulator with significant implications for research in inflammation, pain, and sensory biology. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this peptide's intricate pharmacology.

Dual Receptor Targeting: Antagonism of PAR2 and Agonism of MrgprC11/MRGPRX1

This compound exhibits a fascinating bimodal mechanism of action, functioning as both an inhibitor of one receptor and an activator of another. This duality is critical to understanding its physiological effects.

Antagonism of Protease-Activated Receptor 2 (PAR2)

This compound is widely characterized as a selective antagonist of PAR2, a G protein-coupled receptor (GPCR) implicated in inflammation and pain.[1] Its inhibitory action is not directed at the activating protease (e.g., trypsin) itself, but rather at the receptor. The proposed mechanism involves the binding of this compound to the extracellular loop 2 (ECL-2) of PAR2. This interaction is thought to sterically hinder the tethered ligand, which is exposed after proteolytic cleavage of the receptor's N-terminus, from docking with and activating the receptor.[2]

Agonism of Mas-related G protein-coupled Receptor C11 (MrgprC11) and MRGPRX1

In a significant discovery, this compound has been shown to act as a specific and dose-dependent agonist of MrgprC11, a receptor expressed in sensory neurons, and its human counterpart, MRGPRX1.[2][3] This finding is crucial as it reveals an "off-target" effect that can lead to distinct physiological responses, such as the induction of scratching behavior.[3] The activation of these receptors by this compound initiates a canonical Gαq/11 signaling cascade.[2][3]

Quantitative Analysis of Receptor Interaction

The following table summarizes the available quantitative data on the interaction of this compound with its target receptors.

| Parameter | Receptor | Species | Value | Assay System | Reference(s) |

| IC50 | PAR2 | Not Specified | 50 - 200 µM | Inhibition of trypsin-mediated PAR2 activation | [2] |

| EC50 | MrgprC11 | Mouse | Not explicitly quantified, but demonstrated to be dose-dependent. | Calcium imaging in HEK293T cells | [2][3] |

| EC50 | MRGPRX1 | Human | Not explicitly quantified, but demonstrated to be dose-dependent. | Calcium imaging in HEK293T cells | [2][3] |

Signaling Pathways

The dual activity of this compound results in the modulation of distinct downstream signaling pathways.

Inhibition of PAR2-Mediated Signaling

By preventing the activation of PAR2, this compound effectively blocks its downstream signaling cascades. PAR2 activation is known to couple to multiple G proteins, including Gαq/11, Gα12/13, and Gαi, leading to the activation of various effector pathways. A key pathway inhibited by this compound is the Gαq/11-mediated activation of Phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in intracellular calcium mobilization and protein kinase C (PKC) activation. Furthermore, PAR2 activation can trigger mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK) pathways, as well as the phosphoinositide 3-kinase (PI3K)/Akt pathway, all of which are attenuated by this compound.[4][5]

Figure 1. Inhibition of PAR2 signaling by this compound.

Activation of MrgprC11/MRGPRX1-Mediated Signaling

As an agonist, this compound directly binds to and activates MrgprC11 and MRGPRX1. This interaction triggers the Gαq/11 signaling pathway, leading to the activation of PLCβ.[2][3] PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into IP3 and DAG. IP3 binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium is further amplified by the opening of Transient Receptor Potential Cation (TRPC) channels in the plasma membrane, leading to neuronal excitation and the sensation of itch.[2][3]

Figure 2. Activation of MrgprC11/MRGPRX1 signaling by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Intracellular Calcium Mobilization Assay

This assay is fundamental for assessing both the antagonistic effect of this compound on PAR2 and its agonistic effect on MrgprC11/MRGPRX1.

Objective: To measure changes in intracellular calcium concentration ([Ca2+]i) in response to receptor activation or inhibition.

Materials:

-

HEK293T cells transiently or stably expressing the receptor of interest (PAR2, MrgprC11, or MRGPRX1).

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Phosphate-Buffered Saline (PBS).

-

Trypsin-EDTA.

-

Fluo-4 AM calcium indicator dye.

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

This compound.

-

PAR2 agonist (e.g., Trypsin, SLIGRL-NH2).

-

MrgprC11/MRGPRX1 agonist (this compound).

-

96-well black, clear-bottom plates.

-

Fluorescence plate reader with an injection system.

Procedure:

-

Cell Culture and Seeding:

-

Culture HEK293T cells expressing the target receptor in DMEM at 37°C in a humidified atmosphere of 5% CO2.

-

The day before the assay, detach cells using Trypsin-EDTA and seed them into 96-well black, clear-bottom plates at a density of 5 x 10^4 cells per well. Allow cells to adhere overnight.

-

-

Dye Loading:

-

Prepare a Fluo-4 AM loading solution by dissolving Fluo-4 AM in DMSO to make a 1 mM stock solution.

-

On the day of the assay, dilute the Fluo-4 AM stock solution in HBSS with 20 mM HEPES and 0.02% Pluronic F-127 to a final concentration of 2-5 µM.

-

Remove the culture medium from the cells and wash once with HBSS.

-

Add 100 µL of the Fluo-4 AM loading solution to each well and incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.

-

-

Assay Performance:

-

After incubation, wash the cells twice with HBSS to remove excess dye.

-

Add 100 µL of HBSS to each well.

-

Place the plate in a fluorescence plate reader equipped with an automated injection system.

-

Set the excitation wavelength to 494 nm and the emission wavelength to 516 nm.

-

For Antagonist Mode (PAR2):

-

Record a baseline fluorescence for 10-20 seconds.

-

Inject a solution of this compound at various concentrations and incubate for 5-10 minutes.

-

Inject the PAR2 agonist (e.g., trypsin at a final concentration of 10 nM) and record the fluorescence signal for at least 120 seconds.

-

-

For Agonist Mode (MrgprC11/MRGPRX1):

-

Record a baseline fluorescence for 10-20 seconds.

-

Inject a solution of this compound at various concentrations and record the fluorescence signal for at least 120 seconds.

-

-

-

Data Analysis:

-

The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

-

Normalize the data to the maximum response elicited by a saturating concentration of a known agonist.

-

Plot the normalized response against the logarithm of the antagonist or agonist concentration to determine IC50 or EC50 values, respectively.

-

Figure 3. Experimental workflow for the intracellular calcium mobilization assay.

Western Blotting for MAPK (ERK) and PI3K/Akt Pathway Activation

This protocol is used to assess the phosphorylation status of key proteins in the MAPK and PI3K/Akt signaling pathways, providing insight into the downstream effects of this compound.

Objective: To detect the levels of phosphorylated ERK1/2 (p-ERK1/2) and phosphorylated Akt (p-Akt) in cell lysates following treatment.

Materials:

-

Cells expressing the receptor of interest.

-

Cell culture reagents.

-

This compound and appropriate agonists.

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

Laemmli sample buffer.

-

SDS-PAGE gels.

-

PVDF membranes.

-

Transfer buffer.

-

Blocking buffer (5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20, TBST).

-

Primary antibodies (anti-p-ERK1/2, anti-total-ERK1/2, anti-p-Akt, anti-total-Akt).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

Chemiluminescence imaging system.

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for 4-6 hours prior to treatment to reduce basal phosphorylation levels.

-

Treat cells with this compound and/or the appropriate agonist for the desired time points.

-

Wash cells with ice-cold PBS and lyse them with RIPA buffer on ice for 30 minutes.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of the supernatants using a BCA protein assay.

-

Normalize the protein concentrations for all samples.

-

Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-p-ERK1/2) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against the total form of the protein (e.g., anti-total-ERK1/2) or a housekeeping protein (e.g., β-actin or GAPDH).

-

Quantify the band intensities using densitometry software.

-

Conclusion

This compound is a valuable research tool with a complex mechanism of action defined by its dual activity as a PAR2 antagonist and a MrgprC11/MRGPRX1 agonist. This technical guide provides a comprehensive overview of its molecular interactions, the signaling pathways it modulates, and the experimental protocols required for its characterization. A thorough understanding of this peptide's bimodal functionality is essential for the accurate interpretation of experimental results and for its potential application in the development of novel therapeutics targeting inflammatory and sensory disorders. Researchers utilizing this compound should consider its effects on both PAR2 and Mrgpr family receptors to fully elucidate its biological role.

References

- 1. New PAR2 antagonist shows promise against asthma | Physiology [physiology.arizona.edu]

- 2. This compound, a protease-activated receptor 2 (PAR2) antagonist, activates mas-related G protein-coupled receptor C11 (MrgprC11) to induce scratching behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Targeting of protease activator receptor-2 (PAR-2) antagonist this compound as an asthma adjuvant therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

FSLLRY-NH2: A Technical Guide to a PAR2 Antagonist for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protease-activated receptor 2 (PAR2) has emerged as a significant therapeutic target in a multitude of inflammatory and proliferative diseases. The peptide FSLLRY-NH2 is a widely utilized tool compound for investigating the physiological and pathological roles of PAR2. This technical guide provides an in-depth overview of this compound as a PAR2 antagonist, compiling quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows. This document is intended to serve as a comprehensive resource for researchers employing this compound in their preclinical studies.

Introduction to this compound

This compound is a synthetic hexapeptide amide that functions as a competitive antagonist of Protease-Activated Receptor 2 (PAR2). It is derived from a scrambled sequence of the PAR2 tethered ligand, SLIGRL-NH2. By competitively binding to the tethered ligand binding site on the receptor's second extracellular loop, this compound effectively blocks the activation of PAR2 by its endogenous and synthetic agonists, thereby inhibiting downstream signaling cascades.[1] This makes it a valuable tool for elucidating the role of PAR2 in various biological processes and for the preclinical evaluation of PAR2 as a therapeutic target.

Quantitative Data

The following tables summarize the available quantitative data for this compound in various in vitro assays.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Cell Line/System | Agonist | Reference |

| IC50 | 50 µM | PAR2-KNRK cells | Trypsin | [2] |

| IC50 Range | 50 - 200 µM | Various | Trypsin |

Table 2: In Vitro Functional Inhibition by this compound

| Assay | Effect | Cell Line | Agonist | Notes | Reference |

| Calcium Mobilization | Significant decrease to undetectable levels | Bronchial/Tracheal Epithelial Cells, Human Small Airway Epithelial Cells, Bronchial Smooth Muscle Cells | AC264613 (PAR2 agonist) | Demonstrates potent inhibition of Gq-mediated signaling. | [3] |

| Cytokine Release (IL-1β, IL-8, TNF-α) | Dose-dependent attenuation | HepG2 cells | Hydrogen Peroxide | Suggests anti-inflammatory properties by inhibiting pro-inflammatory cytokine production. | [2] |

| ERK Activation | Blocks activation | Isolated cardiac fibroblasts | Not specified | Indicates interference with MAPK signaling pathways. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antagonistic activity of this compound.

In Vitro Calcium Mobilization Assay

This assay measures the ability of this compound to inhibit agonist-induced intracellular calcium release, a hallmark of PAR2 activation via the Gq pathway.

Materials:

-

PAR2-expressing cells (e.g., HEK293, CHO, or primary cells like bronchial epithelial cells)

-

Cell culture medium and supplements

-

96-well black, clear-bottom plates

-

Fluo-4 AM calcium indicator dye

-

Probenecid (optional, to prevent dye extrusion)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

PAR2 agonist (e.g., Trypsin, SLIGRL-NH2, AC264613)

-

This compound

-

Fluorescence microplate reader with automated injection capabilities

Protocol:

-

Cell Seeding: Seed PAR2-expressing cells into a 96-well black, clear-bottom plate at a density of 40,000 to 80,000 cells per well and culture overnight to allow for adherence.

-

Dye Loading:

-

Prepare a Fluo-4 AM loading solution in assay buffer. The final concentration of Fluo-4 AM is typically between 1-5 µM.

-

Optionally, include probenecid (final concentration ~2.5 mM) in the loading solution to improve dye retention.

-

Remove the culture medium from the cells and add 100 µL of the Fluo-4 AM loading solution to each well.

-

Incubate the plate at 37°C for 30-60 minutes in the dark.

-

-

Cell Washing: Gently wash the cells twice with 100 µL of assay buffer to remove extracellular dye. After the final wash, leave 100 µL of assay buffer in each well.

-

Antagonist Incubation: Add desired concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature. Include a vehicle control.

-

Calcium Measurement:

-

Place the plate in a fluorescence microplate reader.

-

Set the excitation wavelength to ~494 nm and the emission wavelength to ~516 nm.

-

Establish a baseline fluorescence reading for 10-20 seconds.

-

Use the plate reader's injector to add a pre-determined concentration of the PAR2 agonist.

-

Continue to record the fluorescence intensity for at least 60-120 seconds to capture the peak response and subsequent decline.

-

-

Data Analysis: The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence. Normalize the data to the vehicle control to determine the percentage of inhibition. Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol details the detection of phosphorylated ERK1/2 (p-ERK1/2) to assess the inhibitory effect of this compound on the MAPK signaling pathway downstream of PAR2 activation.

Materials:

-

PAR2-expressing cells

-

Cell culture medium and serum-free medium

-

PAR2 agonist

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

-

Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total ERK1/2.

-

HRP-conjugated anti-rabbit secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Treatment:

-

Seed cells and grow to 80-90% confluency.

-

Serum-starve the cells for 4-6 hours prior to the experiment to reduce basal ERK phosphorylation.

-

Pre-incubate the cells with various concentrations of this compound or vehicle for 30 minutes.

-

Stimulate the cells with a PAR2 agonist for 5-15 minutes.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-ERK1/2 (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.[1]

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.[1]

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane and re-probe with the anti-total ERK1/2 antibody as a loading control.

-

Quantify the band intensities using densitometry software. Normalize the p-ERK1/2 signal to the total ERK1/2 signal.

-

In Vivo Rat Paw Edema Model

This model assesses the anti-inflammatory efficacy of this compound in a rodent model of acute inflammation.

Materials:

-

Male Wistar or Sprague-Dawley rats (150-200 g)

-

PAR2 agonist (e.g., SLIGRL-NH2 or carrageenan)

-

This compound

-

Vehicle for drug administration (e.g., saline, DMSO)

-

Plethysmometer or digital calipers

-

Anesthesia (optional, for injections)

Protocol:

-

Acclimatization: Acclimate the animals to the experimental conditions for at least one week.

-

Baseline Measurement: Measure the initial volume or thickness of the right hind paw of each rat using a plethysmometer or calipers.

-

Antagonist Administration: Administer this compound or vehicle via the desired route (e.g., subcutaneous, intraperitoneal, or oral). The dose and timing of administration should be optimized based on the pharmacokinetic properties of the compound.

-

Induction of Edema: After a predetermined pre-treatment time (e.g., 30-60 minutes), inject the PAR2 agonist (e.g., 50 µg of SLIGRL-NH2 in 50 µL saline) or carrageenan (e.g., 1% in saline) into the subplantar region of the right hind paw.[3]

-

Edema Measurement: Measure the paw volume or thickness at various time points after the agonist injection (e.g., 1, 2, 4, and 6 hours).[3]

-

Data Analysis: Calculate the increase in paw volume or thickness for each animal at each time point by subtracting the baseline measurement. Compare the results between the this compound-treated group and the vehicle-treated group to determine the percentage of inhibition of edema.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound and its evaluation.

Caption: PAR2 Signaling and this compound Inhibition.

Caption: Workflow for Evaluating this compound.

Caption: Mechanism of this compound Action.

Conclusion

This compound is a foundational tool for the study of PAR2. Its ability to competitively antagonize the receptor provides a means to dissect the intricate roles of PAR2 in health and disease. This guide has consolidated key quantitative data and provided detailed experimental protocols to facilitate its effective use in the laboratory. The provided visualizations offer a clear conceptual framework for understanding its mechanism and experimental application. As research into PAR2 continues to expand, the robust characterization of tool compounds like this compound remains critical for advancing the development of novel therapeutics targeting this important receptor.

References

Structure and chemical properties of FSLLRY-NH2

An In-depth Technical Guide to FSLLRY-NH2

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a synthetic hexapeptide that has been instrumental in the study of Protease-Activated Receptors (PARs), a unique family of G protein-coupled receptors (GPCRs). Initially characterized as a selective antagonist for PAR2, it has played a crucial role in elucidating the receptor's function in various physiological and pathophysiological processes, including inflammation, neuropathic pain, and itch.[1] However, recent studies have revealed a more complex pharmacological profile, showing that this compound can also act as an agonist on Mas-related G protein-coupled receptors (Mrgprs), specifically MrgprC11 in mice and its human ortholog, MRGPRX1.[2] This dual activity underscores the importance of careful target validation in research and drug development.

This guide provides a comprehensive overview of the structure, chemical properties, and pharmacology of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of its signaling pathways.

Structure and Chemical Properties

This compound is a linear peptide composed of six amino acids with a C-terminal amidation.

Sequence: (H-Phe-Ser-Leu-Leu-Arg-Tyr-NH2) Modifications: The C-terminus is amidated, which typically increases peptide stability and receptor affinity compared to the free acid form.[1]

| Property | Value | Reference |

| Molecular Formula | C39H60N10O8 | [1] |

| Molecular Weight | 796.97 g/mol | |

| CAS Number | 245329-02-6 | [1] |

| Purity | ≥95% (typically confirmed by HPLC) | |

| Solubility | Soluble in water (up to 1 mg/ml) and DMSO. | [3] |

| Appearance | Typically supplied as a white to off-white crystalline solid or powder. | [3] |

Storage and Handling: For long-term storage, it is recommended to store the peptide at -20°C.[4] If preparing stock solutions, they should be used on the same day if possible, though they can be stored at -20°C for up to one month.[1][4] It is crucial to equilibrate the solution to room temperature and ensure no precipitation is visible before use.[1]

Pharmacological Properties and Activity

This compound exhibits a dual pharmacology, acting as an antagonist at PAR2 and an agonist at certain Mrgpr receptors.

PAR2 Antagonism

This compound is widely cited as a selective PAR2 antagonist.[1][5] It functions by competitively inhibiting the binding and activation of PAR2 by its agonists, such as trypsin or agonist peptides like SLIGRL-NH2. This antagonism has been demonstrated to block downstream signaling events like ERK activation and to reverse symptoms in animal models of neuropathic pain and inflammation.

| Assay | Cell Type | IC50 | Reference |

| PAR2 Inhibition | PAR2-KNRK cells | 50 µM | [6] |

MrgprC11/MRGPRX1 Agonism

More recent findings have identified this compound as a potent agonist of MrgprC11 (mouse) and, to a lesser extent, MRGPRX1 (human).[2][7] This activation is dose-dependent and has been shown to induce scratching behaviors in mice, indicating a role in pruritus (itch).[2] This "off-target" activity is critical for interpreting experimental results, as effects attributed solely to PAR2 inhibition may, in some systems, be confounded by Mrgpr activation.

Signaling Pathways

The signaling pathways initiated by this compound depend on the receptor it engages.

PAR2 Antagonism Logic

As an antagonist, this compound does not initiate a signal itself but rather blocks the signaling cascade typically initiated by PAR2 agonists. The diagram below illustrates the logical flow of this inhibition.

References

- 1. This compound | PAR2 antagonist | Hello Bio [hellobio.com]

- 2. This compound, a protease-activated receptor 2 (PAR2) antagonist, activates mas-related G protein-coupled receptor C11 (MrgprC11) to induce scratching behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the FSLLRY-NH2 Peptide: Sequence, Modifications, and Biological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic peptide FSLLRY-NH2, a well-characterized antagonist of Protease-Activated Receptor 2 (PAR2). The document details its core molecular features, including its amino acid sequence and critical C-terminal modification. A significant focus is placed on its biological activity, summarizing its inhibitory effects on PAR2-mediated signaling pathways implicated in inflammation and pain. Furthermore, this guide addresses the notable off-target activity of this compound as an agonist of Mas-related G protein-coupled Receptor C11 (MrgprC11), a key receptor in itch sensation. Detailed experimental protocols for key assays and a summary of quantitative data are provided to facilitate its application in research and drug development. Signaling pathways are visually represented to clarify the peptide's mechanisms of action.

Peptide Sequence and Modifications

This compound is a hexapeptide with the following amino acid sequence:

Phe-Ser-Leu-Leu-Arg-Tyr-NH2

A critical modification of this peptide is the amidation of the C-terminal tyrosine residue. This modification is crucial for its biological activity.

| Property | Value |

| Sequence | FSLLRY |

| C-terminal Modification | Amidation |

| Molecular Formula | C39H60N10O8 |

| Molecular Weight | 796.97 g/mol |

| CAS Number | 245329-02-6 |

Biological Activity and Quantitative Data

This compound is primarily recognized as a selective antagonist of PAR2.[1][2] It has been demonstrated to counteract the effects of PAR2 activation in various models of inflammation and neuropathic pain.[3] However, it also exhibits significant off-target effects, most notably the activation of MrgprC11, which is involved in pruritus (itch).[4][5]

PAR2 Antagonism

This compound inhibits PAR2 activation by proteases such as trypsin. This inhibition has been shown to block downstream signaling cascades, including the activation of extracellular signal-regulated kinase (ERK).[3]

| Assay | Cell Line | Agonist | IC50 | Reference |

| PAR2 Inhibition | KNRK cells | Trypsin | 50 µM | [6] |

The peptide has been shown to dose-dependently reduce the production of pro-inflammatory cytokines and mediators. In a study using HepG2 cells, co-treatment with this compound attenuated the hydrogen peroxide-induced increase in the protein and mRNA levels of IL-1β, IL-8, and TNF-α.[1]

Off-Target MrgprC11/MRGPRX1 Agonism

A surprising finding was the ability of this compound to activate MrgprC11 in mice and its human ortholog MRGPRX1.[4][5] This activation is dose-dependent and leads to the initiation of a signaling cascade that results in an increase in intracellular calcium levels, ultimately inducing scratching behavior in mice.[4][5]

| Receptor | Species | Effect | Downstream Signaling | Reference |

| MrgprC11 | Mouse | Agonist | Gαq/11, PLC, IP3 Receptor, TRPC Ion Channels | [4][5] |

| MRGPRX1 | Human | Moderate Agonist | Gαq/11, PLC, IP3 Receptor, TRPC Ion Channels | [4][5] |

Signaling Pathways

PAR2 Antagonism Signaling Pathway

This compound acts as an antagonist at PAR2, a G protein-coupled receptor that can couple to multiple G proteins, including Gαq/11, Gαi, and Gα12/13, as well as β-arrestin pathways. By blocking PAR2 activation, this compound prevents the initiation of these downstream signaling cascades, which are involved in inflammation and pain.

References

- 1. Inhibitory effect of this compound on inflammatory responses induced by hydrogen peroxide in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. bio-techne.com [bio-techne.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound, a protease-activated receptor 2 (PAR2) antagonist, activates mas-related G protein-coupled receptor C11 (MrgprC11) to induce scratching behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

The Inhibition of Protease-Activated Receptor 2 (PAR2) by FSLLRY-NH2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor (GPCR), plays a critical role in a myriad of physiological and pathological processes, including inflammation, pain, and cancer. Its activation by serine proteases such as trypsin and mast cell tryptase initiates a cascade of intracellular signaling events. Given its involvement in disease, PAR2 has emerged as a promising therapeutic target. This technical guide provides an in-depth overview of the biological functions of PAR2 that are inhibited by the peptide antagonist, FSLLRY-NH2. We will delve into the quantitative data of this inhibition, detailed experimental methodologies, and the underlying signaling pathways.

Biological Functions of PAR2 and Inhibition by this compound

PAR2 is widely expressed in various tissues and cell types, including epithelial cells, endothelial cells, immune cells, and neurons. Its activation is implicated in a range of biological responses, many of which are associated with inflammatory conditions. The hexapeptide this compound acts as a competitive antagonist of PAR2, effectively blocking the downstream signaling cascades initiated by PAR2 agonists.

Inflammatory Responses

A primary function of PAR2 is the mediation of inflammatory responses. Activation of PAR2 leads to the release of pro-inflammatory cytokines and chemokines, contributing to the inflammatory milieu in diseases such as asthma, inflammatory bowel disease, and arthritis. This compound has been shown to effectively counteract these effects. For instance, in HepG2 cells, this compound attenuates the hydrogen peroxide-induced increase in the protein and mRNA levels of pro-inflammatory genes such as IL-1β, IL-8, and TNF-α in a dose-dependent manner[1]. This anti-inflammatory activity is linked to the inhibition of the SAPK/JNK signaling pathway[1].

Calcium Mobilization

Upon activation, PAR2 couples to Gαq/11, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, a key signaling event in many cellular processes. This compound is a potent inhibitor of PAR2-mediated calcium mobilization. In studies involving various human primary cells, including bronchial/tracheal epithelial cells, human small airway epithelial cells, and bronchial smooth muscle cells, the PAR2 antagonist this compound significantly decreased intracellular calcium levels, in some cases to undetectable levels (P = .01)[2][3].

MAP Kinase (ERK1/2) Activation

Another critical signaling pathway activated by PAR2 is the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway. This pathway is involved in cell proliferation, differentiation, and survival. This compound has been demonstrated to block PAR2-mediated ERK activation[4]. This inhibition is crucial in contexts where PAR2-driven cell proliferation is pathological, such as in certain cancers.

Pain Perception

PAR2 is expressed in sensory neurons and is implicated in the generation and sensitization of pain. Its activation contributes to both acute and chronic pain states. Antagonism of PAR2 with this compound has been shown to reverse taxol-induced mechanical allodynia and heat hyperalgesia in mice, highlighting its potential as an analgesic agent[4].

Quantitative Data on PAR2 Inhibition by this compound

The inhibitory efficacy of this compound has been quantified in various experimental systems. The following tables summarize the available quantitative data.

| Parameter | Value | Cell Line/System | Agonist | Reference |

| IC50 | 50 µM | PAR2-KNRK cells | Trypsin | [5] |

Table 1: IC50 Value for this compound Inhibition of PAR2 Activation.

| Cell Type | Assay | Effect of this compound | Significance | Reference |

| Bronchial/Tracheal Epithelial Cells | Intracellular Calcium Mobilization | Significant decrease to undetectable levels | P = .01 | [2][3] |

| Human Small Airway Epithelial Cells | Intracellular Calcium Mobilization | Significant decrease | P < 0.05 | [2] |

| Bronchial Smooth Muscle Cells | Intracellular Calcium Mobilization | Significant decrease | P < 0.05 | [2] |

| HepG2 Cells | IL-1β, IL-8, TNF-α mRNA & Protein Levels | Dose-dependent attenuation | Not specified | [1] |

| Isolated Cardiac Fibroblasts | ERK Activation | Blocked | Not specified | [4] |

| ICR Mice | Mechanical Allodynia & Heat Hyperalgesia | Reversal of symptoms | Not specified | [4] |

Table 2: Summary of Inhibitory Effects of this compound on PAR2-Mediated Responses.

Signaling Pathways Inhibited by this compound

PAR2 activation leads to the engagement of multiple intracellular signaling pathways. This compound exerts its inhibitory effects by preventing the initiation of these cascades at the receptor level.

Gq/11-PLC-Calcium Signaling Pathway

This is a canonical pathway for PAR2. Upon agonist binding and receptor activation, the Gαq/11 subunit of the heterotrimeric G protein is activated. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. This compound blocks the initial activation of PAR2, thereby preventing the entire Gq/11-mediated cascade.

β-Arrestin-Mediated ERK1/2 Signaling Pathway

In addition to G protein-dependent signaling, PAR2 can also signal through β-arrestins. Following agonist-induced phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. β-arrestins can act as scaffolds, bringing together components of the MAPK cascade, such as Raf, MEK, and ERK, leading to ERK1/2 activation. This pathway is often associated with cell migration and proliferation. By preventing the initial conformational change in PAR2, this compound also inhibits the subsequent phosphorylation and β-arrestin recruitment, thereby blocking this signaling axis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to assess the inhibitory effect of this compound on PAR2 function.

Intracellular Calcium Measurement using Fura-2 AM

This protocol describes the measurement of intracellular calcium concentration ([Ca2+]i) using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

-

Cells expressing PAR2

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with and without Ca2+ and Mg2+

-

PAR2 agonist (e.g., Trypsin, SLIGRL-NH2)

-

This compound

-

Fluorescence plate reader or microscope with 340/380 nm excitation and 510 nm emission capabilities

Procedure:

-

Cell Culture: Plate cells in a 96-well black-walled, clear-bottom plate or on glass coverslips and grow to 80-90% confluency.

-

Dye Loading:

-

Prepare a Fura-2 AM loading solution: Dissolve Fura-2 AM in cell-grade DMSO to a stock concentration of 1 mM. For loading, dilute the stock to a final concentration of 2-5 µM in HBSS containing 0.02% Pluronic F-127.

-

Remove the culture medium from the cells and wash once with HBSS.

-

Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

-

-

Washing and De-esterification:

-

After incubation, wash the cells twice with HBSS to remove extracellular Fura-2 AM.

-

Add fresh HBSS and incubate for a further 30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.

-

-

Measurement:

-

Place the plate or coverslip in the fluorescence imaging system.

-

Establish a baseline fluorescence by recording the emission at 510 nm while alternating the excitation wavelength between 340 nm and 380 nm.

-

To assess inhibition, pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 15-30 minutes).

-

Add the PAR2 agonist and record the change in fluorescence ratio (F340/F380) over time.

-

-

Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration. Calculate the change in the F340/F380 ratio in response to the agonist in the presence and absence of this compound.

Western Blot for Phospho-ERK1/2 Detection

This protocol outlines the detection of phosphorylated ERK1/2 as a measure of PAR2-mediated MAPK pathway activation and its inhibition by this compound.

Materials:

-

Cells expressing PAR2

-

PAR2 agonist

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment:

-

Grow cells to 80-90% confluency.

-

Serum-starve the cells for 4-6 hours.

-

Pre-incubate with desired concentrations of this compound for 15-30 minutes.

-

Stimulate with a PAR2 agonist for the desired time (e.g., 5-15 minutes).

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse with lysis buffer containing inhibitors.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysates.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and detect the signal using a chemiluminescent substrate.

-

-

Stripping and Re-probing:

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

-

-

Data Analysis: Quantify the band intensities using densitometry software and express the level of phosphorylated ERK1/2 relative to the total ERK1/2.

ELISA for Cytokine Quantification

This protocol describes the use of a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the release of pro-inflammatory cytokines (e.g., IL-8) from cells in response to PAR2 activation and its inhibition by this compound.

Materials:

-

Cells capable of producing the cytokine of interest

-

PAR2 agonist

-

This compound

-

ELISA kit for the specific cytokine (containing capture antibody, detection antibody, standard, and substrate)

-

96-well ELISA plate

-

Wash buffer

-

Assay diluent

-

Stop solution

-

Microplate reader

Procedure:

-

Cell Stimulation and Supernatant Collection:

-

Plate and grow cells as required.

-

Pre-incubate cells with different concentrations of this compound.

-

Stimulate with a PAR2 agonist for a time sufficient to induce cytokine release (e.g., 6-24 hours).

-

Collect the cell culture supernatants and centrifuge to remove any cells or debris.

-

-

ELISA:

-

Coat the ELISA plate with the capture antibody overnight at 4°C.

-

Wash the plate and block non-specific binding sites.

-

Add the prepared standards and the collected cell supernatants to the wells and incubate.

-

Wash the plate and add the biotinylated detection antibody. Incubate.

-

Wash the plate and add streptavidin-HRP conjugate. Incubate.

-

Wash the plate and add the TMB substrate. Allow color to develop.

-

Stop the reaction with the stop solution.

-

-

Data Analysis:

-

Measure the absorbance at 450 nm using a microplate reader.

-

Generate a standard curve from the absorbance values of the standards.

-

Calculate the concentration of the cytokine in the samples by interpolating their absorbance values on the standard curve.

-

Conclusion

This compound is a valuable tool for investigating the multifaceted roles of PAR2 in health and disease. Its ability to potently and selectively inhibit PAR2-mediated signaling pathways provides a means to dissect the molecular mechanisms underlying PAR2's biological functions. The quantitative data and detailed experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals aiming to further explore PAR2 as a therapeutic target and to develop novel modulators of its activity. The provided visualizations of the signaling pathways and experimental workflows serve as a clear and concise reference for understanding the complex biology of PAR2 and the inhibitory action of this compound.

References

- 1. Inhibitory effect of this compound on inflammatory responses induced by hydrogen peroxide in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting of protease activator receptor-2 (PAR-2) antagonist this compound as an asthma adjuvant therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | Protease-Activated Receptor Antagonists: R&D Systems [rndsystems.com]

- 5. selleckchem.com [selleckchem.com]

The Dichotomous Role of FSLLRY-NH2 in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

FSLLRY-NH2, a synthetic hexapeptide, has traditionally been characterized as a selective antagonist of Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor (GPCR) implicated in a myriad of physiological and pathophysiological processes, including inflammation, pain, and asthma.[1][2][3] However, recent research has unveiled a surprising and critical facet of its pharmacology: this compound also functions as an agonist for the Mas-related G protein-coupled receptor C11 (MrgprC11) and its human ortholog, MRGPRX1.[1][4] This dual activity necessitates a nuanced understanding of its effects in experimental systems and its potential as a therapeutic agent. This technical guide provides an in-depth exploration of the cellular signaling pathways modulated by this compound, detailed experimental protocols for its study, and a summary of key quantitative data.

Core Signaling Pathways of this compound

The cellular response to this compound is context-dependent, primarily dictated by the expression profile of PAR2 and MrgprC11/MRGPRX1 in the target cells.

Agonistic Activity: MrgprC11/MRGPRX1 Signaling Cascade

In cells expressing MrgprC11 or its human counterpart MRGPRX1, this compound acts as an agonist, initiating a canonical Gαq/11 signaling pathway.[1][4] This cascade is pivotal in mediating sensations such as itch.[1][4] The key steps are as follows:

-

Receptor Binding and G Protein Activation: this compound binds to the orthosteric binding pocket of MrgprC11/MRGPRX1, inducing a conformational change that activates the heterotrimeric G protein Gαq/11.[1][4]

-

Phospholipase C (PLC) Activation: The activated Gαq/11 subunit stimulates phospholipase C (PLC).

-

Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to the IP3 receptor (IP3R) on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[1][4]

-

TRPC Channel Activation: The increase in intracellular calcium concentration is further amplified by the activation of Transient Receptor Potential Canonical (TRPC) ion channels in the plasma membrane, leading to an influx of extracellular calcium.[1][4]

This signaling cascade ultimately leads to various cellular responses, including the activation of sensory neurons and the sensation of itch.[1]

Antagonistic Activity: Inhibition of PAR2 Signaling

This compound acts as a competitive antagonist at the PAR2 receptor, blocking its activation by endogenous proteases (e.g., trypsin, tryptase) or synthetic agonists (e.g., SLIGRL-NH2).[2][3] PAR2 activation initiates a complex signaling network with pro-inflammatory consequences. By inhibiting PAR2, this compound can attenuate these downstream pathways:

-

G Protein-Coupled Pathways: PAR2 can couple to multiple G protein subtypes, including Gαq/11, Gαi, Gα12/13, and Gαs.[2] This leads to a variety of downstream effects such as:

-

β-Arrestin-Mediated Signaling: Upon activation, PAR2 can also recruit β-arrestins, which can lead to receptor internalization and desensitization, as well as initiate G protein-independent signaling cascades, including the activation of the mitogen-activated protein kinase (MAPK) pathway (e.g., ERK1/2 phosphorylation).[2]

-

Pro-inflammatory Signaling: PAR2 activation is strongly linked to inflammation through the activation of the p38 MAPK and NF-κB pathways.[2] This results in the transcriptional upregulation and release of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[2][5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies involving this compound.

Table 1: Inhibitory Potency of this compound

| Parameter | Cell Line | Assay | Value | Reference |

| IC50 | PAR2-KNRK cells | Not Specified | 50 µM | [6] |

Table 2: Effect of this compound on Intracellular Calcium Mobilization in Respiratory Cells

| Cell Type | Condition | Treatment | Effect | P-value | Reference |

| Bronchial/Tracheal Epithelial Cells | - | PAR2 Agonist (AC264613) | Significant increase in [Ca2+]i | P = 0.01 | [7] |

| PAR2 Antagonist (this compound) | Significant decrease to undetectable levels | P = 0.01 | [7] | ||

| Human Small Airway Epithelial Cells | - | PAR2 Agonist (AC264613) | Significant increase in [Ca2+]i | P = 0.0024 | [7] |

| PAR2 Antagonist (this compound) | Significant decrease | - | [7] | ||

| Bronchial Smooth Muscle Cells | - | PAR2 Agonist (AC264613) | Significant increase in [Ca2+]i | P = 0.0001 | [7] |

| PAR2 Antagonist (this compound) | Significant decrease | - | [7] | ||

| Asthmatic-derived Eosinophils | Asthmatic vs. Non-asthmatic | PAR2 Agonist (AC264613) | 300% increase in [Ca2+]i in asthmatic cells | P < 0.0001 | [7] |

| PAR2 Antagonist (this compound) | No significant decrease | - | [7] |

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of this compound's effects. Below are protocols for key experiments cited in the literature.

Protocol 1: Intracellular Calcium Mobilization Assay

This assay is fundamental for assessing both the agonistic effects of this compound on MrgprC11/MRGPRX1 and its antagonistic effects on PAR2.

Objective: To measure changes in intracellular calcium concentration in response to this compound and/or a PAR2 agonist.

Materials:

-

HEK293T cells (or other suitable cell line) expressing the receptor of interest (MrgprC11, MRGPRX1, or PAR2).

-

This compound.

-

PAR2 agonist (e.g., Trypsin, SLIGRL-NH2, AC264613).[7]

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).[8][9][10]

-

Pluronic F-127.[8]

-

Assay Buffer (e.g., Krebs buffer).[10]

-

96-well black, clear-bottom microplates.

-

Fluorescence plate reader with automated liquid handling (e.g., FlexStation, FLIPR).[9][10]

Procedure:

-

Cell Plating: Seed the transfected or endogenous receptor-expressing cells into 96-well microplates at an appropriate density and allow them to adhere overnight.

-

Dye Loading:

-

Prepare a dye loading solution containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.[8]

-

Remove the culture medium from the cells and add the dye loading solution to each well.

-

Incubate the plate at 37°C for 1 hour in the dark.

-

-

Compound Preparation:

-

Prepare serial dilutions of this compound and/or the PAR2 agonist in assay buffer in a separate compound plate.

-

-

Measurement:

-

Place both the cell plate and the compound plate into the fluorescence plate reader.

-

Set the instrument to record fluorescence at the appropriate excitation and emission wavelengths (e.g., 490 nm excitation and 520 nm emission for Fluo-2).[8]

-

Establish a stable baseline fluorescence reading for a few seconds.

-

For Agonist Assay: The instrument will automatically add the this compound solution to the wells, and fluorescence will be continuously monitored to detect an increase in intracellular calcium.

-

For Antagonist Assay: Pre-incubate the cells with this compound for a defined period before the automated addition of the PAR2 agonist. The inhibitory effect of this compound is determined by the reduction in the agonist-induced calcium response.

-

-

Data Analysis: The change in fluorescence is typically expressed as a ratio over baseline or as a percentage of the maximum response. For antagonist studies, IC50 values can be calculated from the dose-response curves.

References

- 1. This compound, a protease-activated receptor 2 (PAR2) antagonist, activates mas-related G protein-coupled receptor C11 (MrgprC11) to induce scratching behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. iasp-pain.org [iasp-pain.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. Targeting of protease activator receptor-2 (PAR-2) antagonist this compound as an asthma adjuvant therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

FSLLRY-NH2: A Dual-Action Peptide Modulating Itch and Inflammation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

FSLLRY-NH2 is a synthetic peptide that has garnered significant interest in the fields of sensory biology and pharmacology. Initially characterized as a competitive antagonist of Protease-Activated Receptor 2 (PAR2), a key player in inflammation and pain, recent discoveries have unveiled a surprising dual role for this peptide. Groundbreaking research has demonstrated that this compound also functions as an agonist for the Mas-related G protein-coupled receptor C11 (MrgprC11) in mice and its human ortholog, MRGPRX1. This activation of MrgprC11 by this compound has been shown to elicit scratching behavior, indicating a direct role in the sensation of itch. This technical guide provides a comprehensive review of the literature on this compound, presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations to support further research and drug development efforts.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound in the literature.

Table 1: Receptor Activity of this compound

| Receptor | Action | Reported Value | Cell Line | Reference |

| PAR2 | Antagonist | IC50: ~50-200 µM | PAR2-KNRK cells | [1] |

| MrgprC11 | Agonist | Dose-dependent activation | HEK293T cells | [2][3] |

| MRGPRX1 | Agonist | Moderate activation | HEK293T cells | [2][3] |

Note: A specific EC50 value for the activation of MrgprC11 and MRGPRX1 by this compound has not been explicitly reported in the reviewed literature, however, its agonist activity is consistently described as dose-dependent.

Table 2: In Vivo Effects of this compound in Mice

| Assay | Effect | Dosing | Route of Administration | Reference |

| Scratching Behavior | Induction of scratching | Not specified | Intradermal | [2][3] |

| PAR2-mediated Itch | Inhibition of scratching induced by PAR2 agonist (SLIGRL-NH2) | Not specified | Intradermal |

Signaling Pathways

This compound, upon binding to and activating MrgprC11, initiates a downstream signaling cascade that leads to neuronal activation and the sensation of itch. The primary pathway identified involves the Gαq/11 family of G proteins.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Calcium Imaging in HEK293T Cells

This protocol is designed to assess the ability of this compound to induce intracellular calcium mobilization in HEK293T cells transiently expressing MrgprC11 or MRGPRX1.

1. Cell Culture and Transfection:

-

Cell Line: Human Embryonic Kidney (HEK293T) cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

-

Transfection:

-

Seed HEK293T cells into 96-well black-walled, clear-bottom plates at a density that will result in 70-80% confluency on the day of the experiment.

-

Transiently transfect the cells with a mammalian expression vector encoding for mouse MrgprC11 or human MRGPRX1 using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's instructions.

-

Incubate the cells for 24-48 hours post-transfection to allow for receptor expression.

-

2. Calcium Imaging Assay:

-

Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.

-

Loading Buffer: Prepare a loading buffer containing the calcium indicator dye in a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) with 20 mM HEPES. The final concentration of the dye will depend on the specific dye used (typically 1-5 µM).

-

Procedure:

-

Wash the cells twice with HBSS.

-

Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS to remove excess dye.

-

Add fresh HBSS to the wells.

-

Acquire baseline fluorescence readings using a fluorescence microplate reader or a fluorescence microscope equipped with a camera.

-

Add this compound at various concentrations to the wells.

-

Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium concentration.

-

As a positive control, use a known agonist for the expressed receptor (if available) or a general stimulus like ATP.

-

In Vivo Scratching Behavior Assay in Mice

This protocol describes the procedure for evaluating the pruritogenic (itch-inducing) effects of this compound when administered intradermally to mice.[4][5]

1. Animals:

-

Species and Strain: C57BL/6 mice are commonly used.

-

Housing: House the mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Acclimation: Allow the mice to acclimate to the testing room for at least 1 hour before the experiment.

2. Procedure:

-

Preparation: On the day of the experiment, gently restrain the mouse and shave a small area on the rostral back (nape of the neck).

-

Injection:

-

Prepare a solution of this compound in sterile saline.

-

Using a 30-gauge needle, perform an intradermal injection of a small volume (typically 10-20 µL) of the this compound solution into the shaved area.

-

A control group should be injected with an equal volume of sterile saline.

-

-

Observation:

-

Immediately after the injection, place the mouse in an observation chamber.

-

Videotape the mouse's behavior for a set period, typically 30-60 minutes.

-

A bout of scratching is defined as the mouse lifting a hind limb to scratch the injection site, followed by licking or biting the paw or returning it to the floor.

-

The total number of scratching bouts is counted by an observer blinded to the treatment groups.

-

3. Data Analysis:

-

Compare the number of scratching bouts between the this compound-treated group and the saline-treated control group using an appropriate statistical test (e.g., Student's t-test or Mann-Whitney U test).

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for investigating the effects of this compound.

Conclusion

This compound stands as a fascinating molecular tool with a complex pharmacological profile. Its established role as a PAR2 antagonist positions it as a potential therapeutic agent for inflammatory conditions. However, the discovery of its agonist activity at MrgprC11/MRGPRX1, leading to the induction of itch, adds a critical layer of complexity that must be considered in any drug development program. This guide provides a foundational overview of the current knowledge on this compound, offering researchers and drug developers the necessary data and protocols to further explore its mechanisms of action and therapeutic potential. Future investigations should aim to precisely quantify the potency of this compound at MrgprC11 and MRGPRX1 and to elucidate the full spectrum of its in vivo effects.

References

- 1. Intradermal Injection in Mice | Animals in Science [queensu.ca]

- 2. This compound, a protease-activated receptor 2 (PAR2) antagonist, activates mas-related G protein-coupled receptor C11 (MrgprC11) to induce scratching behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Itch behavior analysis [bio-protocol.org]

- 5. Development and validation of an automated system for detection and assessment of scratching in the rodent - PMC [pmc.ncbi.nlm.nih.gov]

FSLLRY-NH2: A Dual-Function Peptide for Probing Neuroinflammatory Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

FSLLRY-NH2, a synthetic peptide, has emerged as a critical tool in the study of neuroinflammation. Initially characterized as a selective antagonist for Protease-Activated Receptor 2 (PAR2), recent evidence has unveiled a more complex pharmacological profile, demonstrating its capacity to also act as an agonist for the Mas-related G protein-coupled receptor C11 (MrgprC11) and its human ortholog, MRGPRX1. This dual functionality provides a unique opportunity to dissect the intricate signaling cascades that underpin neuroinflammatory processes. This technical guide provides a comprehensive overview of this compound, including its mechanisms of action, detailed experimental protocols, quantitative data from key studies, and a visual representation of the associated signaling pathways, to empower researchers in their exploration of novel therapeutic strategies for neurodegenerative and neuroinflammatory disorders.

Introduction: The Dual Role of this compound in Neuroinflammation

Neuroinflammation is a complex biological response within the central nervous system (CNS) that plays a pivotal role in the pathogenesis of various neurological disorders. A key player in this process is the activation of microglia, the resident immune cells of the CNS. Understanding the molecular pathways that govern microglial activation is therefore crucial for the development of effective therapies.

This compound has been instrumental in this endeavor. Its established role as a PAR2 antagonist allows for the investigation of the pro-inflammatory signaling cascades initiated by the activation of this receptor by endogenous proteases released during tissue injury and inflammation. By blocking PAR2, this compound has been shown to confer neuroprotective effects in preclinical models, notably by attenuating the production of pro-inflammatory cytokines.

More recently, the discovery of this compound's agonist activity at MrgprC11/MRGPRX1 has added a new dimension to its utility. These receptors are primarily expressed in sensory neurons but have also been identified in other cell types. Their activation by this compound triggers distinct downstream signaling pathways, offering a novel avenue to explore the modulation of neuro-immune interactions. This dual activity necessitates careful experimental design to delineate the specific contributions of PAR2 antagonism versus MrgprC11/X1 agonism to the observed biological effects.

Mechanism of Action and Signaling Pathways

The biological effects of this compound are mediated through two principal receptor systems, each with its distinct downstream signaling cascade.

Antagonism of Protease-Activated Receptor 2 (PAR2)

PAR2 is a G protein-coupled receptor (GPCR) activated by the proteolytic cleavage of its extracellular domain by serine proteases such as trypsin and mast cell tryptase. This cleavage unmasks a tethered ligand that binds to and activates the receptor, initiating a pro-inflammatory cascade. In the context of neuroinflammation, PAR2 is expressed on various CNS cells, including microglia, astrocytes, and neurons[1].

This compound acts as a competitive antagonist at PAR2, preventing the binding of the tethered ligand and thereby inhibiting downstream signaling. This antagonism has been shown to suppress neuroinflammation, at least in part, through the ERK1/2 and SAPK/JNK MAPK pathways . Inhibition of these pathways leads to a reduction in the expression and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

Agonism of Mas-related G protein-coupled receptors (MrgprC11/MRGPRX1)

Counterintuitively, this compound also functions as an agonist for MrgprC11 in mice and its human ortholog MRGPRX1[2]. Activation of these receptors by this compound initiates a distinct signaling cascade involving the Gαq/11 protein, Phospholipase C (PLC), Inositol Trisphosphate (IP3), and Transient Receptor Potential Cation (TRPC) channels . This pathway ultimately leads to an increase in intracellular calcium levels[2][3]. While the precise role of MrgprC11/X1 activation in neuroinflammation is still under investigation, it is known to be involved in sensory neuron activation and itch sensation[2].

Potential Crosstalk and Link to the NLRP3 Inflammasome

The interplay between PAR2 and MrgprC11/X1 signaling in the context of neuroinflammation is an active area of research. It is plausible that the net effect of this compound on microglial activation and cytokine release is a composite of its inhibitory action on PAR2 and its stimulatory effect on MrgprC11/X1.

Furthermore, there is emerging, though still indirect, evidence suggesting a potential link between these pathways and the NLRP3 inflammasome . The NLRP3 inflammasome is a multiprotein complex in microglia that, upon activation, triggers the maturation and release of potent pro-inflammatory cytokines IL-1β and IL-18. Both PAR2 activation and downstream effectors of Gαq/11 signaling have been implicated in NLRP3 inflammasome activation in other cell types. Future studies are warranted to directly investigate whether this compound modulates NLRP3 inflammasome activity in microglia through its dual receptor interactions.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex interactions and experimental procedures involving this compound, the following diagrams have been generated using the DOT language.

References

- 1. turkishneurosurgery.org.tr [turkishneurosurgery.org.tr]

- 2. PAR2 mediates itch via TRPV3 signaling in keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a protease-activated receptor 2 (PAR2) antagonist, activates mas-related G protein-coupled receptor C11 (MrgprC11) to induce scratching behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of FSLLRY-NH2 in Neuropathic Pain: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the peptide FSLLRY-NH2 and its role in preclinical models of neuropathic pain. We consolidate findings from key studies, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways to offer a comprehensive resource for the scientific community.

Introduction to Neuropathic Pain and Protease-Activated Receptor 2 (PAR2)

Neuropathic pain is a chronic and debilitating condition caused by damage or disease affecting the somatosensory nervous system.[1][2][3] Its pathophysiology is complex, involving maladaptive changes in both the peripheral and central nervous systems.[1] A critical driver of these changes is neuroinflammation, a process characterized by the activation of glial cells (microglia and astrocytes) and the release of pro-inflammatory mediators, including cytokines like Tumor Necrosis Factor-alpha (TNF-α) and various interleukins.[4][5][6][7][8]

Within this inflammatory milieu, Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor (GPCR), has emerged as a significant modulator of pain and inflammation.[9][10][11] PAR2 is uniquely activated when proteases, such as trypsin or mast cell tryptase, cleave its extracellular N-terminus, exposing a "tethered ligand" that binds to and activates the receptor.[10] This activation is implicated in the sensitization of nociceptors and the transition to chronic pain states.[9][12]

This compound is a synthetic peptide widely characterized as a PAR2 antagonist.[13][14] In the context of neuropathic pain, it is often used experimentally to block the effects of endogenous PAR2 activation, which is upregulated following nerve injury.[15] However, it is crucial for researchers to note that recent studies have revealed an off-target effect: this compound can function as an agonist for Mas-related G protein-coupled Receptor C11 (MrgprC11), a receptor involved in itch.[13][16][17] This dual pharmacology necessitates careful interpretation of experimental outcomes.

Molecular Mechanism and Signaling Pathways

PAR2 activation initiates a cascade of intracellular signaling events that contribute to neuronal sensitization. The receptor's downstream signaling is primarily mediated through two main pathways: Gq protein coupling and β-arrestin recruitment.[10][18]

-

Gq/Phospholipase C (PLC) Pathway: Upon activation, PAR2 couples to Gq proteins, which in turn activates PLC. This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC). This cascade can sensitize key nociceptive ion channels, such as Transient Receptor Potential Vanilloid 1 (TRPV1), contributing to thermal hyperalgesia.[10][19]

-

β-Arrestin/MAPK Pathway: PAR2 activation also promotes the recruitment of β-arrestin. This scaffolding protein facilitates the activation of Mitogen-Activated Protein Kinase (MAPK) cascades, including Extracellular signal-Regulated Kinase (ERK), c-Jun N-terminal kinase (JNK), and p38.[10][18] The activation of ERK, in particular, has been shown to be a critical step in inducing the neuronal plasticity that underlies the transition from acute to chronic pain.[9][12]

As a PAR2 antagonist, this compound is employed to inhibit these signaling cascades. Its off-target agonistic activity at MrgprC11 also proceeds through a Gq/11-mediated increase in intracellular calcium, a potential confounding factor in experimental design.[13][16]

Evidence from Preclinical Neuropathic Pain Models

This compound has been evaluated in various animal models that mimic the symptoms of human neuropathic pain. These models are essential for dissecting molecular mechanisms and testing therapeutic interventions.

Common Experimental Models:

-

Spinal Cord Injury (SCI): Traumatic injury to the spinal cord leads to central neuropathic pain, with increased expression of PAR2 in the spinal dorsal horn.[15]

-

Chemotherapy-Induced Peripheral Neuropathy (CIPN): Administration of neurotoxic agents like paclitaxel induces a painful peripheral neuropathy where PAR2 activation on sensory neurons plays a key role.[18][20][21][22]

-

Surgical Nerve Injury: Models such as Chronic Constriction Injury (CCI) and Spared Nerve Injury (SNI) involve surgical ligation of peripheral nerves to replicate trauma-induced neuropathy.[21]

Generalized Experimental Protocol: The following outlines a typical methodology for assessing the effect of this compound in a neuropathic pain model, based on protocols described in the literature.

-

Induction of Neuropathic Pain: A model, such as SCI, is surgically induced in rodents (e.g., rats) under anesthesia. A control group undergoes a sham surgery.

-

Post-Operative Recovery & Pain Development: Animals recover for a period (e.g., 7-14 days) during which neuropathic pain symptoms like mechanical allodynia and thermal hyperalgesia develop.

-

Baseline Behavioral Testing: Pain thresholds are measured before treatment to establish a baseline.

-

Drug Administration: this compound or a vehicle control is administered, typically via intrathecal injection to target the spinal cord directly.[15]

-

Post-Treatment Behavioral Testing: Pain thresholds are re-evaluated at specific time points after drug administration to determine its analgesic effect.

Quantitative Data on the Effects of this compound

The following tables summarize quantitative and qualitative findings on the effects of this compound and PAR2 modulation from relevant studies.

Table 1: Effects of this compound on Pain-Related Behaviors

| Model | Species | Intervention | Measured Outcome | Result | Reference |

|---|---|---|---|---|---|

| Spinal Cord Injury | Rat | Intrathecal this compound | Mechanical & Thermal Hyperalgesia | Significantly inhibited pain responses | [15] |

| Osteoarthritis | Mouse | this compound | Spontaneous Pain (Single Paw Standing) | Significant reduction in pain behavior (p < 0.0001) |[24] |

Table 2: Effects of this compound on Molecular and Cellular Endpoints

| System | Cell Type | Intervention | Measured Outcome | Result | Reference |

|---|---|---|---|---|---|